N-(3,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazin-1-amine
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Overview
Description
4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3,5-DIMETHYLPHENYL)PHTHALAZIN-1-AMINE is a synthetic organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3,5-DIMETHYLPHENYL)PHTHALAZIN-1-AMINE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Coupling with phthalazine: The pyrazole derivative is then coupled with a phthalazine derivative using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the amine group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole and phenyl rings.
Reduction: Reduction reactions could target the nitrogen atoms in the pyrazole and phthalazine rings.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3,5-DIMETHYLPHENYL)PHTHALAZIN-1-AMINE would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-PHENYLPHTHALAZIN-1-AMINE
- 4-(1H-PYRAZOL-1-YL)-N-(3,5-DIMETHYLPHENYL)PHTHALAZIN-1-AMINE
- 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(4-METHOXYPHENYL)PHTHALAZIN-1-AMINE
Uniqueness
The uniqueness of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-(3,5-DIMETHYLPHENYL)PHTHALAZIN-1-AMINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups on both the pyrazole and phenyl rings may enhance its lipophilicity and binding affinity to certain biological targets.
Properties
Molecular Formula |
C21H21N5 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-amine |
InChI |
InChI=1S/C21H21N5/c1-13-9-14(2)11-17(10-13)22-20-18-7-5-6-8-19(18)21(24-23-20)26-16(4)12-15(3)25-26/h5-12H,1-4H3,(H,22,23) |
InChI Key |
DFUVDMCEAHCAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(C3=CC=CC=C32)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
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